4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a fused pyrrole and pyridine ring system, with bromine and iodine substituents at the 4th and 3rd positions, respectively. Its unique structure contributes to its potential applications in medicinal chemistry and organic synthesis. The molecular formula of this compound is C8H7BrI N, with a molecular weight of approximately 322.93 g/mol. The presence of halogen atoms enhances its reactivity and biological activity, making it a subject of interest for research in various fields, particularly in drug discovery and development.
The choice of reagents and conditions significantly influences the outcomes of these reactions.
Research indicates that 4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine exhibits significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play critical roles in various cellular processes, including cell proliferation and differentiation. The compound's mechanism involves binding to the ATP-binding site within the kinase domain of FGFRs, inhibiting phosphorylation processes that activate downstream signaling pathways. Studies have shown that derivatives of this compound have IC50 values in the nanomolar range against different FGFR subtypes, indicating strong inhibitory activity against cancer cell lines.
The synthesis of 4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures:
Reaction conditions such as temperature and solvent choice are crucial for optimizing yields and purity.
4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine has several applications:
Interaction studies involving 4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine primarily focus on its binding affinity to FGFRs and other molecular targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to elucidate binding interactions and affinities. These studies help clarify the mechanism of action and potential side effects associated with its use.
Several compounds share structural similarities with 4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | C9H10BrN2 | Lacks iodine; simpler structure | FGFR inhibition |
| 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | C9H10BrN2 | Different halogen position; similar core structure | Anticancer properties |
| 5-Iodo-1H-pyrrolo[2,3-b]pyridine | C8H7IN2 | Iodine instead of bromine; simpler structure | Antimicrobial properties |
| 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | C11H10BrI N2O2S | Contains tosyl group; used in natural product synthesis | Potential anticancer activity |
These compounds illustrate variations in substituents that can influence their biological activities and applications. The unique combination of bromine and iodine on the pyrrolo[2,3-b]pyridine structure distinguishes 4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine from others in terms of specificity towards certain biological targets.